5-(Pent-2-EN-1-YL)cyclopent-2-EN-1-one
Description
Properties
CAS No. |
61020-30-2 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-pent-2-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h3-5,8-9H,2,6-7H2,1H3 |
InChI Key |
WXUJMGJISTVKIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1CC=CC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Cyclopentenones with modifications at the 5-position or adjacent carbons exhibit distinct physicochemical and biological properties. Key analogs include:
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Boiling Points and Solubility: Alkyl-substituted cyclopentenones (e.g., 5-ethyl) exhibit lower boiling points and higher volatility compared to nitrogen- or oxygen-containing analogs. Amino derivatives (e.g., 1a, 1b in ) are more polar, enhancing solubility in protic solvents .
- Spectroscopic Profiles: IR spectra of alkoxy-substituted cyclopentenones (e.g., 3-pentoxy) show distinct carbonyl stretches (~5.67 μm) and C-O bands (~8.50 μm), differing from the target compound’s unsaturated ketone signature .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Pent-2-en-1-yl)cyclopent-2-en-1-one, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of pent-2-en-1-yl precursors or alkylation of cyclopentenone derivatives. Key steps include controlling stereochemistry through temperature modulation (e.g., low-temperature Wittig reactions) and using catalysts like palladium for cross-coupling. Purity optimization involves fractional distillation (boiling point ~200–220°C) and preparative HPLC with C18 columns. Characterization via GC/MS (retention time: 19.69 min; Kovats Index: 1289) and NMR (δ 5.8–6.2 ppm for conjugated enone protons) is critical . Experimental protocols must detail reaction conditions, solvent systems, and purification steps to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing 5-(Pent-2-en-1-yl)cyclopent-2-en-1-one?
- Methodological Answer :
- GC/MS : Confirms molecular weight (MW 152) and fragmentation patterns (e.g., m/z 152 → 123 via α-cleavage) .
- NMR : ¹H NMR identifies olefinic protons (δ 5.6–6.2 ppm) and cyclopentenone carbonyl (δ 210–220 ppm in ¹³C). 2D NMR (COSY, HSQC) resolves overlapping signals in structural isomers.
- IR : Strong carbonyl stretch at ~1700–1750 cm⁻¹.
- Reproducible data requires rigorous sample preparation (deuterated solvents, dry conditions) and instrument calibration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation, particularly when structural isomers are present?
- Methodological Answer : Conflicting NMR/GC data often arise from isomeric mixtures (e.g., regioisomers of pentenyl substituents). Strategies include:
- Dynamic NMR : Varying temperature to observe coalescence of proton signals in flexible isomers.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.
- Chiral Chromatography : Using chiral stationary phases (e.g., Chiralcel OD-H) to separate enantiomers.
- Document all adjustments (e.g., solvent effects, relaxation delays) to align with reproducibility standards .
Q. What mechanistic insights explain the reactivity of 5-(Pent-2-en-1-yl)cyclopent-2-en-1-one in Diels-Alder reactions?
- Methodological Answer : The electron-deficient enone system acts as a dienophile. Orbital interactions (HOMO-LUMO overlap) between the diene and cyclopentenone dictate regioselectivity. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) reveal solvent effects: polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states. Computational studies (e.g., frontier molecular orbital analysis) validate experimental observations. Compare results with analogous cyclopentenone derivatives to generalize reactivity trends .
Q. What strategies mitigate safety risks during large-scale synthesis, given the compound’s potential hazards?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as cyclopentenones can irritate mucous membranes.
- Reaction Scaling : Conduct small-scale trials (<10 g) to assess exothermic risks before scaling.
- Waste Management : Quench reactive intermediates with aqueous NaHSO₃ before disposal.
- Safety protocols must align with IFRA standards for related cyclopentenones (e.g., exposure limits, ventilation requirements) .
Q. How can computational methods predict the environmental fate of 5-(Pent-2-en-1-yl)cyclopent-2-en-1-one?
- Methodological Answer :
- QSAR Models : Predict biodegradability (e.g., using EPI Suite) based on logP (~2.5) and molecular fragments.
- Aquatic Risk Assessment : Use frameworks like the ECOSAR model to estimate LC50 for aquatic organisms.
- Metabolic Pathways : Simulate oxidation pathways (e.g., cytochrome P450-mediated) via software like Meteor Nexus.
- Validate predictions with experimental data from microcosm studies .
Data Presentation and Reproducibility Guidelines
- Raw Data : Include GC/MS chromatograms, NMR spectra, and kinetic plots in supplementary materials with metadata (instrument settings, sample prep) .
- Uncertainty Analysis : Report confidence intervals for reaction yields and spectroscopic measurements (e.g., ±0.1 ppm for NMR shifts) .
- Ethical Compliance : Disclose AI usage restrictions and ensure all computational workflows are transparent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
